1-(Bromomethyl)-4-(4-methylphenoxy)benzene
Overview
Description
1-(Bromomethyl)-4-(4-methylphenoxy)benzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
X-Ray Structure Determinations
The study by Jones, Kuś, and Dix (2012) discusses the X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including compounds similar to 1-(Bromomethyl)-4-(4-methylphenoxy)benzene. This research is significant for understanding the molecular interactions and packing motifs in these compounds, which can be critical for designing materials with desired physical properties (Jones, Kuś, & Dix, 2012).
Fluorescence Properties
Liang Zuo-qi (2015) synthesized a compound closely related to this compound and studied its fluorescence properties. The research highlights the compound's potential applications in materials science, particularly in developing materials with specific optical properties (Liang Zuo-qi, 2015).
Polymer Synthesis
Cianga and Yagcı (2002) used a derivative of this compound in the synthesis of comb-like polyphenylenes via Suzuki coupling. This research demonstrates the compound's utility in polymer chemistry, particularly in synthesizing polymers with specific structural and physical properties (Cianga & Yagcı, 2002).
Biological Activity Studies
Akbaba et al. (2010) conducted a total synthesis of a biologically active natural product starting from a bromomethyl-substituted benzene. This research underscores the potential of this compound derivatives in synthesizing biologically active compounds, contributing to medicinal chemistry and drug development (Akbaba et al., 2010).
Material Science Applications
Batool et al. (2014) developed a convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives, indicating the utility of bromomethyl-substituted benzenes in material science, particularly in developing new materials with potential antibacterial and antiurease properties (Batool et al., 2014).
Properties
IUPAC Name |
1-(bromomethyl)-4-(4-methylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYPMOZZMOYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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